molecular formula C20H29N5O2 B5657634 1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5657634
M. Wt: 371.5 g/mol
InChI Key: ILZGZPPKQUIONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to the specified molecule often involves complex reactions that can include the formation of spiro structures, activation of amines, and cyclization processes. For example, the synthesis and structural analysis of tropane-3-spiro-4'(5')-imidazolines, which share a similar structural motif with the compound , have been described. These compounds were synthesized and studied using NMR spectroscopy and X-ray diffraction, demonstrating the feasibility of creating complex spirocyclic structures through strategic synthetic pathways (Whelan et al., 1995).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through techniques such as NMR spectroscopy and X-ray crystallography, revealing the conformational preferences and spatial arrangement of atoms within the molecule. For instance, the study of tropane-3-spiro-4'(5')-imidazolines provided insights into the preferred conformation of these molecules in solution and solid state, highlighting the importance of structural analysis in understanding the chemical behavior of such compounds (Whelan et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest may include interactions with various reagents and catalysts that facilitate transformations such as cyclization, isomerization, and functional group modifications. The reactivity of similar compounds has been explored in the context of developing novel pharmaceuticals, where specific chemical modifications can lead to significant changes in biological activity.

Physical Properties Analysis

The physical properties of compounds like the one described can be characterized by their melting points, boiling points, solubility in different solvents, and spectroscopic properties. These characteristics are crucial for determining the conditions under which these compounds can be handled, stored, and applied in further chemical reactions or biological assays.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are key factors in the development of new compounds for pharmaceutical applications. The ability of similar compounds to act as serotonin receptor antagonists, for example, illustrates the potential for designing molecules with specific biological activities based on their chemical structure and properties (Whelan et al., 1995).

properties

IUPAC Name

(5-ethyl-1,3-oxazol-4-yl)-[5-(2-methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-4-16-17(23-13-27-16)19(26)24-9-6-20(7-10-24)18-15(21-12-22-18)5-8-25(20)11-14(2)3/h12-14H,4-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZGZPPKQUIONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)N2CCC3(CC2)C4=C(CCN3CC(C)C)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.